2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide
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Overview
Description
2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide is a chemical compound with a unique structure that includes two thiophene rings and an acetamide group.
Preparation Methods
The synthesis of 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide typically involves the reaction of thiophene derivatives under specific conditions. One common method includes the acylation of 2-thiophenecarboxylic acid with 2-thiophenemethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene rings, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine
Scientific Research Applications
2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The acetamide group may also play a role in binding to proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxylic acid: A precursor in the synthesis of this compound.
2-Thiophenemethylamine: Another precursor used in its synthesis.
Thiophene-2-carboxamide: A similar compound with a different substitution pattern on the thiophene ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHLLZNEJFFDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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